tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate
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Overview
Description
tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate is a compound belonging to the beta-lactam family. It is characterized by its bicyclic structure, which includes an azabicyclo[4.2.0]octane core. This compound is often used as a building block in organic synthesis due to its unique structural features .
Preparation Methods
The synthesis of tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often involve the use of readily available tetrahydro-1,3-oxazines, which are acylated with diketen followed by diazo exchange, irradiation, and reduction .
Chemical Reactions Analysis
tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s beta-lactam ring is known to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins, which are essential for cell wall construction. This inhibition leads to the weakening and eventual lysis of bacterial cells .
Comparison with Similar Compounds
tert-Butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate can be compared to other similar compounds, such as:
tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate: This compound has a similar bicyclic structure but includes an oxa group instead of an aza group.
rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate: This compound features a dimethyl substitution on the bicyclic core. The uniqueness of this compound lies in its specific structural configuration and the presence of the beta-lactam ring, which imparts significant biological activity.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 8-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-9-7-5-4-6-8(9)10(13)14/h8-9H,4-7H2,1-3H3 |
InChI Key |
QIFOHUUCJIDZOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCCC2C1=O |
Origin of Product |
United States |
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